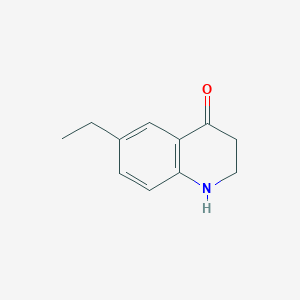

6-Ethyl-2,3-dihydroquinolin-4(1H)-one

Overview

Description

6-Ethyl-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of 2,3-dihydroquinolin-4(1H)-ones. These compounds are characterized by a quinoline backbone with a reduction in the double bond between the second and third carbon atoms, resulting in a dihydroquinoline structure. The presence of an ethyl group at the sixth position distinguishes this particular compound from its analogs.

Synthesis Analysis

The synthesis of related halogen-substituted 2,3-dihydroquinolin-4(1H)-ones has been described in the literature. These compounds are synthesized through a process that involves the introduction of halogen substituents at the 6 or 8 positions of the quinoline ring. The 6-substituted compounds, which are structurally similar to 6-Ethyl-2,3-dihydroquinolin-4(1H)-one, have been shown to react with Mannich bases to yield 1-(2-arenoylethyl) derivatives. This suggests that the ethyl-substituted compound may also undergo similar reactions under appropriate conditions .

Molecular Structure Analysis

The molecular structure of 2,3-dihydroquinolin-4(1H)-ones can be analyzed using various spectroscopic techniques. The 1H NMR and UV spectra of some of the halogen-substituted derivatives have been recorded, providing insights into the electronic environment of the hydrogen atoms and the conjugated system of the quinoline ring, respectively. These techniques could be applied to 6-Ethyl-2,3-dihydroquinolin-4(1H)-one to deduce its molecular structure and confirm the position of the ethyl group .

Chemical Reactions Analysis

The reactivity of 2,3-dihydroquinolin-4(1H)-ones can be inferred from the behavior of halogen-substituted derivatives. The 6-substituted compounds have demonstrated the ability to participate in reactions with Mannich bases, which could lead to the formation of various 1-(2-arenoylethyl) derivatives. This indicates that 6-Ethyl-2,3-dihydroquinolin-4(1H)-one may also be amenable to similar chemical transformations, potentially yielding a range of novel compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Ethyl-2,3-dihydroquinolin-4(1H)-one are not detailed in the provided papers, the properties of closely related compounds can offer some insights. The halogen-substituted 2,3-dihydroquinolin-4(1H)-ones are likely to have distinct melting points, solubilities, and stabilities, which can be influenced by the nature and position of the substituents on the quinoline ring. These properties are essential for understanding the compound's behavior in various environments and can be determined through experimental studies .

Scientific Research Applications

Spectrophotometric Studies and Dye Synthesis :

- A study by Yahyazadeh et al. (2022) focused on synthesizing 6-ethyl-4-hydroxyquinolin-2(1H)-one for preparing azo dyes. The study evaluated the effects of solvents on the absorption spectra of these dyes. The synthesized dyes are unique in their synthesis and spectral properties, adding new members to the 4-hydroxyquinolin-2(1H)-one azo dyes family (Yahyazadeh et al., 2022).

Synthesis and Reactivity Studies :

- Bradley et al. (1972) described the synthesis of halogen-substituted 2,3-dihydroquinolin-4(1H)-ones and their derivatives, noting the reactivity differences between 6- and 8-substituted compounds. This study contributes to understanding the chemical properties and potential applications of these compounds in various syntheses (Bradley et al., 1972).

Photochemistry Applications :

- The photochemical behavior of ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates was explored by Ikeda et al. (1977), who synthesized cycloprop[b]indoles through irradiation, demonstrating the potential for these compounds in photochemically driven syntheses (Ikeda et al., 1977).

Antioxidant Profiles and Catalytic Activities :

- A study by Kumar et al. (2007) evaluated ethoxyquin and its analogues, including 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline, for their antioxidant capacities and ability to catalyze hydrogen peroxide reduction. This research highlights the potential use of these compounds in applications requiring antioxidant properties (Kumar et al., 2007).

Cytotoxic Agents in Cancer Research :

- Koszuk et al. (2018) developed 3-methylidene-2,3-dihydroquinolin-4(1H)-ones with various substitutions, which showed high cytotoxic activity against leukemia and breast cancer cell lines. This suggests the potential for these compounds in developing new cancer therapeutics (Koszuk et al., 2018).

Molecular Docking and ERK2 Inhibition :

- Aly et al. (2018) synthesized novel

Catalyst in Asymmetric Synthesis :

- Kanagaraj and Pitchumani (2013) reported a one-pot synthesis of enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones using per-6-ABCD as a catalyst. This process highlights the role of these compounds in promoting efficient and selective chemical reactions, particularly in asymmetric synthesis (Kanagaraj & Pitchumani, 2013).

Electrochemical Synthesis :

- Kumari and Sharma (2011) explored the electrochemical reduction of certain quinolinyl compounds, demonstrating the potential of these processes in the synthesis of complex molecules, including those derived from 6-Ethyl-2,3-dihydroquinolin-4(1H)-one (Kumari & Sharma, 2011).

Antibacterial Activity Studies :

- Research by Abu-Sheaib et al. (2008) on ethyl 7,8-diamino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives indicated moderate antibacterial activity against various bacterial species, suggesting the utility of these compounds in developing new antibacterial agents (Abu-Sheaib et al., 2008).

properties

IUPAC Name |

6-ethyl-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-8-3-4-10-9(7-8)11(13)5-6-12-10/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGDLFXNRLONNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624794 | |

| Record name | 6-Ethyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-2,3-dihydroquinolin-4(1H)-one | |

CAS RN |

263896-27-1 | |

| Record name | 6-Ethyl-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

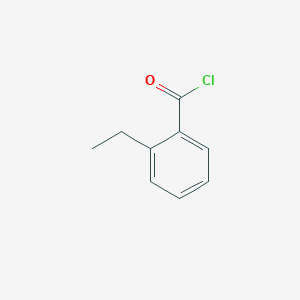

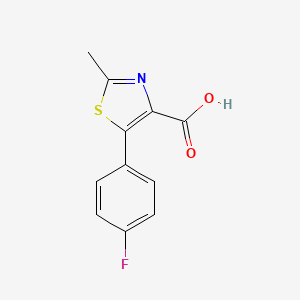

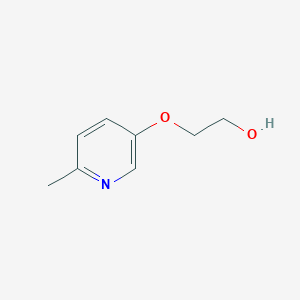

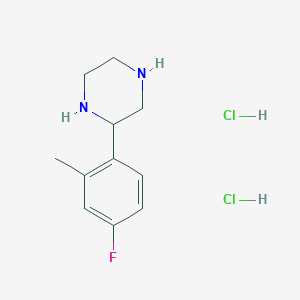

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1322150.png)

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)

![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)